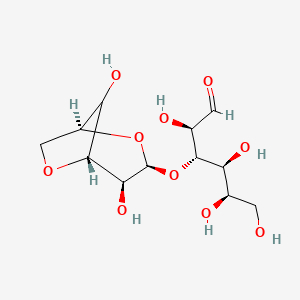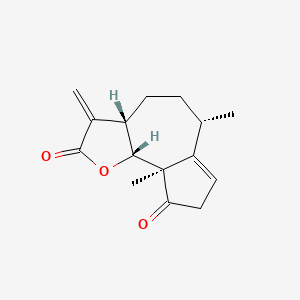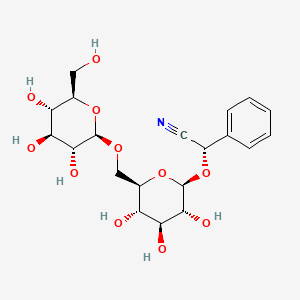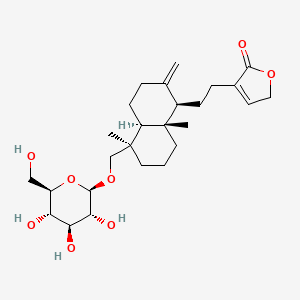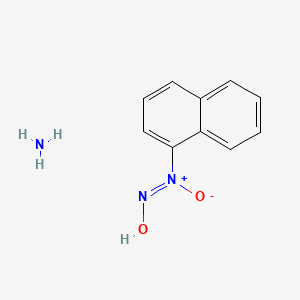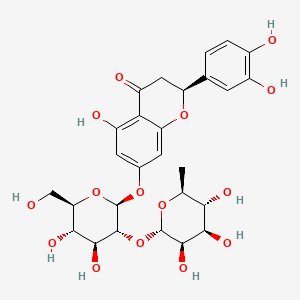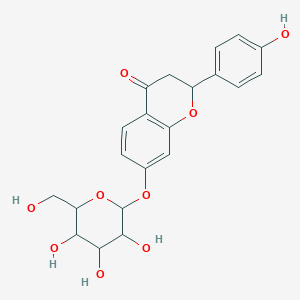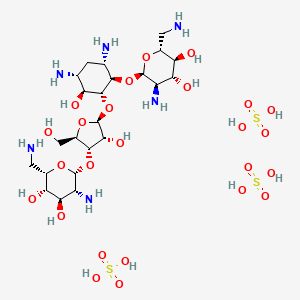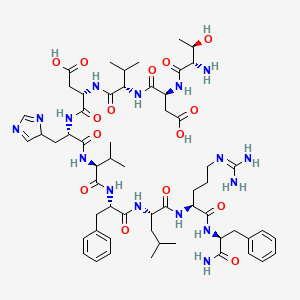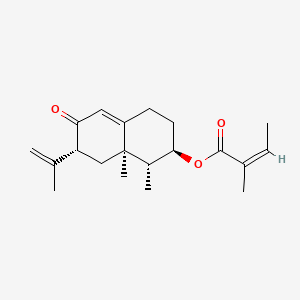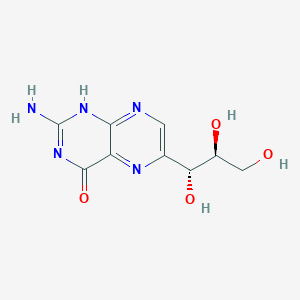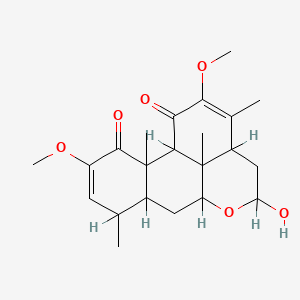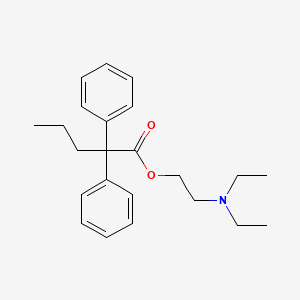
Proadifen
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Proadifen can be synthesized through the esterification of 2,2-diphenylpentanoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Proadifen undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted esters and amides.
Scientific Research Applications
Proadifen has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Investigates the role of cytochrome P450 enzymes in various biological processes.
Medicine: Explores the potential therapeutic effects of cytochrome P450 inhibitors in treating diseases.
Industry: Utilized in the development of new drugs and chemical compounds.
Mechanism of Action
Proadifen exerts its effects by inhibiting cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and endogenous compounds . It binds to the heme group of cytochrome P450 enzymes, preventing the oxidation of substrates . Additionally, this compound inhibits neuronal nitric oxide synthase and transmembrane calcium influx, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Propoxyphene: Another cytochrome P450 inhibitor with similar inhibitory effects.
Norpropoxyphene: A metabolite of propoxyphene with comparable properties.
Uniqueness of Proadifen
This compound is unique due to its broad-spectrum inhibition of cytochrome P450 enzymes and its additional inhibitory effects on neuronal nitric oxide synthase and transmembrane calcium influx . This makes it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQPLDRUZOSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-68-0 (hydrochloride) | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048452 | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-33-0 | |
| Record name | Proadifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROADIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Proadifen interact with its target, cytochrome P450?
A1: this compound binds with high affinity to the active site of CYP enzymes, particularly the microsomal forms found in the liver. [] This binding is often characterized as non-competitive and quasi-irreversible. [, ] this compound acts as a substrate for CYP enzymes, but its metabolism generates metabolites that remain tightly bound to the enzyme, effectively blocking its activity.
Q2: What are the downstream consequences of CYP inhibition by this compound?
A2: Inhibition of CYP enzymes by this compound disrupts the metabolism of a wide range of xenobiotics, including drugs, toxins, and environmental pollutants. [] This leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially enhancing their therapeutic effects but also increasing the risk of toxicity. [, , , ]
Q3: Does this compound affect cellular processes beyond drug metabolism?
A3: Research suggests this compound might also influence other cellular processes, including:* Ion channel modulation: Studies demonstrate this compound can inhibit potassium channels in smooth muscle cells, influencing vascular tone and contractility. [, , ] * Neurotransmitter release: this compound has been shown to modulate the release of neurotransmitters like dopamine, serotonin, glutamate, and γ-amino-butyric acid in rat brains, potentially contributing to its effects on behavior. [] * Cell growth and differentiation: In vitro studies suggest this compound can influence the growth and differentiation of certain cell types, including leukemia cells, potentially through mechanisms beyond CYP inhibition. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H27NO2·HCl and a molecular weight of 361.9 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research articles don't delve into detailed spectroscopic characterization, its structure has been confirmed through X-ray crystallography, providing insights into its three-dimensional conformation and potential binding interactions. []
Q6: What is known about the stability of this compound under various conditions?
A6: Specific information on the stability of this compound under various conditions (temperature, pH, light) is limited in the provided research.
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A9: this compound is well-absorbed following oral administration in rats, though it undergoes extensive first-pass metabolism in the liver, limiting its bioavailability. [] It exhibits preferential distribution to tissues, particularly the liver, where it exerts its primary pharmacological effects. [] While specific details on its metabolism and excretion pathways are limited within the provided research, it's understood that this compound is primarily eliminated via hepatic metabolism and biliary excretion. []
Q8: Does pre-treatment with this compound affect the pharmacokinetics of other drugs?
A10: Yes, this compound pretreatment significantly alters the pharmacokinetics of numerous drugs that undergo CYP-mediated metabolism. For instance, it increases the half-life of antipyrine and propranolol while decreasing their clearance in rat liver perfusion models. [] Similar effects have been observed with various other drugs, including antidepressants like imipramine. [, ]
Q9: How has the efficacy of this compound been investigated in in vitro settings?
A11: Numerous in vitro studies utilize this compound to elucidate the role of CYP enzymes in drug metabolism and other cellular processes. [, , , , ] For instance, it's used in microsomal preparations to study drug metabolism [, , ], in isolated blood vessels to investigate endothelium-dependent relaxation [, , ], and in cell culture models to assess effects on cell growth and differentiation. [, ]
Q10: What about this compound's in vivo efficacy? What animal models have been used?
A12: this compound has been extensively used in animal models, primarily rodents, to investigate its effects on drug metabolism, blood pressure regulation, and behavior. [, , , , , , ] For instance, it has been used in models of hypertension [], endotoxic shock [], and behavioral despair. []
Q11: Have there been any clinical trials involving this compound?
A13: While the provided research doesn't directly cite clinical trials, one study mentions that cytochrome P450 inhibitors, including this compound, are used clinically in treating cancer patients. []
Q12: What is the safety profile of this compound?
A12: Information on the safety profile of this compound in the provided research is limited. While it's a valuable research tool, its use as a therapeutic agent is restricted due to its potential for toxicity and a lack of selectivity in CYP enzyme inhibition.
Q13: What analytical methods are used to characterize and quantify this compound?
A15: Commonly employed analytical techniques include:* Radioimmunoassay: Used to measure this compound concentrations in plasma and tissues. [] * High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) to separate, identify, and quantify this compound and its metabolites in biological samples. [] * Spectrophotometry: Used to assess the activity of CYP enzymes in the presence of this compound. [, ]
Q14: Does this compound induce or inhibit drug-metabolizing enzymes?
A16: this compound is primarily known as a potent inhibitor of drug-metabolizing enzymes, particularly those belonging to the CYP family. [, , , , , , , ] Its ability to inhibit CYP enzymes is the basis for many of its pharmacological effects and its use as a research tool.
Q15: Are there alternative compounds with similar effects to this compound?
A17: Yes, numerous compounds can inhibit CYP enzymes, but their selectivity and potency vary widely. Some commonly used alternatives to this compound in research include:* Metyrapone: A relatively selective inhibitor of CYP3A4, an enzyme involved in the metabolism of a wide range of drugs. [, , ]* Ketoconazole: An antifungal agent that also inhibits CYP3A4, often used in research to study the role of this enzyme. []* Clotrimazole: Another antifungal agent that inhibits CYP enzymes, particularly those involved in arachidonic acid metabolism. [, , ]
Q16: How has research on this compound evolved over time?
A20: Initial studies primarily explored its role as a CYP inhibitor and its impact on drug metabolism. [, , , , , , ] Later research expanded to investigate its effects on other cellular processes like ion channel modulation, neurotransmitter release, and cell growth. [, , , , , , , , ] The development of more selective CYP inhibitors somewhat diminished its use as a potential therapeutic agent, but it remains a valuable research tool for elucidating the roles of CYP enzymes in various physiological and pathological processes.
Q17: What are some examples of cross-disciplinary research involving this compound?
A21: this compound's effects span various disciplines, fostering collaborations between:* Pharmacology and Toxicology: Researchers use this compound to study drug metabolism, drug interactions, and mechanisms of toxicity. [, , , , , ] * Physiology and Neuroscience: this compound helps unravel the roles of CYP enzymes and their metabolites in regulating blood pressure, vascular tone, and neurotransmission. [, , , , , , , ] * Cell Biology and Oncology: In vitro studies utilize this compound to investigate the influence of CYP enzymes on cell growth, differentiation, and responses to anticancer agents. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


